SJ-172550

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

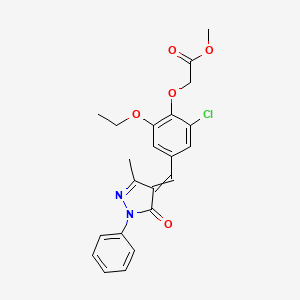

methyl 2-[2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKFQJXGAQWHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431979-47-4 | |

| Record name | SJ-17255 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SJ-172550 in the p53 Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SJ-172550, a small molecule inhibitor targeting the p53 pathway. The document details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for the characterization of this compound, and includes visualizations of the signaling pathway and experimental workflows.

Introduction to the p53 Pathway and the Role of MDMX

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress, earning it the title "guardian of the genome".[1] In many cancers where p53 itself is not mutated, its function is often abrogated by the overexpression of its negative regulators, MDM2 and MDMX (also known as MDM4).[2][3] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation via the ubiquitin-proteasome system.[3] While structurally similar, MDM2 and MDMX have distinct, non-redundant roles in p53 regulation.[3] Therefore, the development of small molecules that can disrupt the MDM2/MDMX-p53 interactions is a promising therapeutic strategy for reactivating p53 in cancer cells.

This compound: A Covalent Inhibitor of the MDMX-p53 Interaction

This compound was identified as the first small molecule inhibitor of the MDMX-p53 interaction through a high-throughput biochemical screen.[2] It was initially characterized as a reversible inhibitor, but further studies revealed a more complex mechanism of action.[2][4]

Mechanism of Action

This compound acts as a reversible covalent inhibitor .[2][4] It forms a covalent but reversible complex with MDMX, which locks the protein in a conformation that is unable to bind to p53.[2][4] This covalent interaction is thought to occur via a Michael addition reaction between the α,β-unsaturated amide moiety of this compound and a cysteine residue within the p53-binding pocket of MDMX.[5] The reversible nature of this bond is influenced by the reducing environment of the cell.[2] This unique mechanism distinguishes it from many other p53-MDM2/MDMX interaction inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interaction with MDMX.

| Parameter | Value | Assay | Reference |

| EC50 (MDMX-p53 interaction) | ~ 5 µM | Fluorescence Polarization | [2] |

| EC50 (MDMX-p53 interaction) | 0.84 µM | Fluorescence Polarization | [5] |

| Kd (MDMX binding) | > 13 µM | Isothermal Titration Calorimetry (ITC) | [5] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| Retinoblastoma cells (MDMX amplified) | Cell Viability | Cell Death | Effective killing | [3] |

| Weri1 | Cell Growth Inhibition | Additive effect with Nutlin-3a | LC50 values show additivity | [3] |

Table 2: Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for MDMX-p53 Interaction

This assay is used to measure the inhibition of the MDMX-p53 interaction by this compound in a high-throughput format.

Materials:

-

Recombinant human MDMX protein (N-terminal domain)

-

Fluorescein-labeled p53 peptide (e.g., FAM-LTFEHYWAQLTS-NH2)

-

Assay Buffer: 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween-20

-

This compound

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a solution of MDMX protein and the fluorescently labeled p53 peptide in the assay buffer. The final concentrations should be optimized for a stable polarization signal (e.g., 50 nM peptide and a concentration of MDMX that gives ~80% of maximal binding).

-

Serially dilute this compound in DMSO and then further dilute in assay buffer to the desired final concentrations.

-

Add the this compound dilutions to the microplate wells.

-

Add the MDMX-p53 peptide solution to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the EC50 value by fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Adduct Formation

This method is used to confirm the covalent binding of this compound to MDMX.

Materials:

-

Recombinant human MDMX protein

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Protocol:

-

Incubate a solution of MDMX protein (e.g., 20 µM) with an excess of this compound (e.g., 100 µM) in the reaction buffer for a defined period (e.g., 1 hour) at room temperature.

-

Prepare a control sample with MDMX protein and DMSO (vehicle for this compound).

-

Remove excess, unbound this compound using a desalting column or by precipitation of the protein.

-

Analyze the intact protein samples by mass spectrometry to determine the molecular weight of the unmodified and modified MDMX. A mass shift corresponding to the molecular weight of this compound confirms covalent adduct formation.

-

For peptide-level analysis, digest the protein samples with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue(s) modified by this compound.

Cell Viability Assay

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Weri-1 retinoblastoma cells)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay)

-

96-well clear or opaque-walled microplates

-

Plate reader (absorbance or luminescence)

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to assess the disruption of the MDMX-p53 interaction within a cellular context.

Materials:

-

Cells expressing both MDMX and p53

-

Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors

-

Antibody against p53 (for immunoprecipitation)

-

Protein A/G agarose beads

-

Antibodies against MDMX and p53 (for Western blotting)

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Treat the cells with this compound or a vehicle control for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with the anti-p53 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against MDMX and p53, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of co-immunoprecipitated MDMX in the this compound-treated sample compared to the control indicates disruption of the interaction.

Visualizations

Signaling Pathway Diagram

Caption: p53 pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing this compound.

References

- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

SJ-172550 as a selective MDMX inhibitor

An In-depth Technical Guide on SJ-172550 as a Selective MDMX Inhibitor

Introduction

The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, such as DNA damage, oncogene activation, and hypoxia, by inducing cell cycle arrest, senescence, or apoptosis.[1][2] Its function is often compromised in cancer, either through direct mutation or through the overexpression of its primary negative regulators, Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX or MDM4).[1][3] Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, effectively inhibiting its transcriptional activity.[1] MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3][4]

Given that many tumors retain wild-type p53 while overexpressing MDM2 or MDMX, disrupting the p53-MDM interaction has emerged as a promising anticancer strategy.[5] While several potent MDM2 inhibitors, such as nutlin-3a, have been developed, the discovery of selective MDMX inhibitors has been more challenging.[5][6] this compound was one of the first small molecules identified as a selective inhibitor of the MDMX-p53 interaction, providing a valuable tool for studying MDMX biology.[6][7] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

This compound was initially discovered through a high-throughput biochemical screen as an inhibitor of the MDMX-p53 interaction.[6] Early characterizations described it as a reversible inhibitor.[6] However, subsequent investigations revealed a more complex mechanism. The structure of this compound contains an α,β-unsaturated amide, a functional group known as a Michael acceptor, which is capable of reacting with protein sulfhydryls.[6] This led to the discovery that this compound forms a covalent but reversible complex with MDMX, locking the protein in a conformation that is unable to bind p53.[6][7] The importance of this covalent interaction was demonstrated when an analog of this compound lacking the electrophilic center showed a roughly 30-fold reduction in inhibitory potency.[6]

Despite these findings, the utility of this compound as a specific chemical probe has been questioned.[5] Further studies have shown that the compound is unstable in aqueous buffers and exhibits promiscuous binding to multiple cellular proteins.[5] Cellular Thermal Shift Assays (CETSA) failed to demonstrate a stabilizing effect on MDMX in intact cells, raising further doubts about its on-target engagement in a cellular context.[5]

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Target | Value | Assay Type | Notes |

| EC₅₀ | MDMX-p53 Interaction | ~5 µM[6][7] | Biochemical Assay | Competes for wild-type p53 peptide binding to MDMX. |

| EC₅₀ | MDMX-p53 Interaction | 0.84 µM[5] | Fluorescence Polarization | |

| IC₅₀ | MDMX-p53 Interaction | 3 µM[8] | Not Specified | |

| Comparison | MDMX-p53 (Nutlin-3a) | ~30 µM[6] | Biochemical Assay | Demonstrates the selectivity of this compound for MDMX over MDM2, as Nutlin-3a is a potent MDM2 inhibitor. |

| Cellular Effect | Retinoblastoma Cells | Induces p53-dependent cell death[6] | Cell Viability Assay | Effective in cells where MDMX expression is amplified.[9] |

| Combination Effect | With Nutlin-3a | Additive[7][9] | Cell Viability Assay | Suggests that dual inhibition of MDM2 and MDMX can be more effective. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the context of this compound's function.

Caption: The p53-MDM2/MDMX signaling pathway and the point of inhibition by this compound.

Caption: A general workflow for the discovery and validation of protein-protein interaction inhibitors.

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay is used to identify and quantify the inhibition of the MDMX-p53 protein-protein interaction.[10][11]

-

Principle: The assay measures the change in the rotational speed of a fluorescently labeled p53 peptide.[10] When the small peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[10] Upon binding to the much larger MDMX protein, its tumbling slows significantly, leading to high polarization.[10] A compound that displaces the labeled peptide from MDMX will cause a decrease in polarization, which can be measured to determine inhibitory potency.[10]

-

Methodology:

-

Reagents:

-

Procedure:

-

Dispense the assay buffer containing MDMX protein and the fluorescent p53 peptide into wells of a low-binding, black microplate (e.g., 384-well).[12]

-

Add varying concentrations of the test compound (this compound) or control (DMSO vehicle) to the wells.

-

Incubate the plate at room temperature for a set period (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.[10][12]

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each compound concentration relative to high (MDMX + peptide) and low (peptide only) polarization controls.[12]

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[12]

-

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution.[13][14]

-

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another.[15] By titrating a ligand (e.g., this compound) into a solution containing a macromolecule (e.g., MDMX), a complete thermodynamic profile of the interaction can be determined in a single experiment.[14]

-

Methodology:

-

Instrument Setup:

-

An ITC instrument consists of a reference cell and a sample cell within an adiabatic jacket.[14] The reference cell contains buffer, while the sample cell contains the purified MDMX protein at a known concentration.[15]

-

The test compound (this compound) is loaded into a computer-controlled injection syringe at a concentration typically 10-20 times that of the protein.

-

-

Procedure:

-

After allowing the system to equilibrate thermally, a series of small, precise injections of the compound from the syringe into the sample cell is initiated.

-

With each injection, the heat change resulting from binding is measured by detecting the temperature difference between the sample and reference cells.[15] The instrument's feedback system applies power to the cell heaters to maintain a constant temperature, and this power differential is recorded.[15]

-

-

Data Analysis:

-

The raw data appears as a series of heat-flow peaks corresponding to each injection.

-

Integrating the area under each peak provides the heat change for that injection.

-

Plotting these heat changes against the molar ratio of ligand to protein generates a binding isotherm.

-

This isotherm is then fitted to a binding model (e.g., single-site binding) to calculate the binding affinity (Kₐ or Kₑ), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[14] The Gibbs free energy (ΔG) and entropy (ΔS) can then be derived from these values.[14]

-

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a drug engages with its target protein inside intact cells or cell lysates.[16][17]

-

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability.[18] CETSA exploits this by heating cells or lysates across a temperature range and then measuring the amount of target protein that remains soluble (i.e., not denatured and precipitated).[17][18] A shift in the melting temperature (Tₘ) of the target protein in the presence of the compound indicates target engagement.[19]

-

Methodology:

-

Cell Treatment:

-

Treat cultured cells (e.g., retinoblastoma cells or HCT116) with the test compound (this compound) or vehicle control for a defined period.

-

-

Heating:

-

Harvest the cells, wash, and resuspend them in a buffer.

-

Aliquot the cell suspension or lysate into PCR tubes and heat them to different temperatures for a short duration (e.g., 3 minutes). A typical temperature range might be 40°C to 70°C.

-

-

Lysis and Separation:

-

Lyse the cells (if not already done) using methods like freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

-

-

Detection:

-

Collect the supernatant (soluble fraction) from each temperature point.

-

Analyze the amount of soluble MDMX protein in each sample using standard Western blotting with an anti-MDMX antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the relative amount of soluble MDMX against the temperature for both the treated and vehicle control samples.

-

A shift of this "melting curve" to the right (higher temperatures) for the compound-treated sample indicates ligand-induced stabilization and confirms target engagement. Notably, studies have reported that this compound does not produce a stabilizing thermal shift for MDMX in CETSA experiments.[5][20]

-

-

Conclusion and Perspective

This compound was a landmark compound as one of the first reported small-molecule inhibitors selective for MDMX.[6] It played a crucial role in demonstrating that the MDMX-p53 interaction is a druggable target and that selective inhibition is achievable. The initial findings that this compound could induce p53-dependent cell death, particularly in cancer cells with amplified MDMX, highlighted the therapeutic potential of this strategy.[6]

However, the subsequent elucidation of its covalent-reversible mechanism and, more critically, reports of its chemical instability and promiscuous binding have cast significant doubt on its utility as a reliable chemical probe for dissecting cellular biology.[5][6] The failure to observe target engagement in cellular thermal shift assays further complicates the interpretation of its cellular effects.[5] While this compound remains a historically important molecule, the field has since moved towards developing more stable, potent, and specific inhibitors of MDMX or dual MDM2/MDMX inhibitors with clearer mechanisms of action and better drug-like properties.

References

- 1. Controlling the Mdm2-Mdmx-p53 Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDMX under stress: the MDMX-MDM2 complex as stress signals hub - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 15. Khan Academy [khanacademy.org]

- 16. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Discovery and Synthesis of SJ-172550: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of the MDMX-p53 Inhibitor SJ-172550 for the Scientific Community

This technical guide provides an in-depth analysis of the discovery, synthesis, mechanism of action, and biological activity of this compound, a small molecule inhibitor of the MDMX-p53 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the p53 signaling pathway and the development of novel cancer therapeutics.

Discovery and Initial Characterization

This compound was identified through a high-throughput screening (HTS) campaign designed to discover small molecules that could disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, MDMX (also known as MDM4)[1][2]. In many cancers, particularly retinoblastoma, overexpression of MDMX leads to the inactivation of p53, thereby promoting tumor cell survival. The HTS assay utilized a biochemical platform to monitor the binding of a p53-derived peptide to MDMX[2].

Initial characterization revealed this compound as a potent inhibitor of the MDMX-p53 interaction. Subsequent studies have shown that its effect is additive when used in combination with MDM2 inhibitors like nutlin-3a, suggesting a comprehensive approach to reactivating p53 in cancer cells where both MDM2 and MDMX are overexpressed[1].

Synthesis of this compound

Mechanism of Action: A Complex Interaction

The mechanism of action of this compound is multifaceted and has been the subject of detailed investigation. Initially described as a reversible inhibitor, further studies revealed that this compound can form a covalent but reversible complex with MDMX[2]. This interaction is thought to occur via a Michael addition reaction between the α,β-unsaturated amide moiety of this compound and cysteine residues within the p53-binding pocket of MDMX. This covalent modification locks MDMX into a conformation that is unable to bind to and inhibit p53[2].

However, it is crucial to note that the stability of this complex is influenced by the reducing potential of the microenvironment[2]. More recent research has raised concerns about the chemical stability and promiscuity of this compound. Studies have shown that it can degrade in aqueous buffers and bind to multiple cellular proteins, questioning its specificity as a chemical probe for studying MDMX biology[3][4][5][6].

dot

Caption: p53 signaling pathway and the inhibitory action of this compound on MDMX.

Biological Activity and Preclinical Data

This compound has demonstrated biological activity in various in vitro models, particularly in retinoblastoma cell lines where MDMX is frequently amplified.

In Vitro Activity

The following table summarizes the key quantitative data reported for this compound:

| Parameter | Value | Cell Line/Assay Condition | Reference |

| EC50 (MDMX-p53 competition) | ~5 µM | Biochemical assay | [2] |

| IC50 (MDMX-p53 inhibition) | 3 µM | Biochemical assay | |

| IC50 (Cell viability) | 47 µM | Weri1 retinoblastoma cells | [3] |

In Vivo Studies

Detailed in vivo efficacy and pharmacokinetic data for this compound in animal models, such as retinoblastoma xenografts, are not extensively reported in the currently available literature. While the compound has been used in cell-based assays to demonstrate its potential in MDMX-overexpressing cancers, its translation to in vivo models has been limited, potentially due to the concerns regarding its stability and specificity[3][5].

Experimental Protocols

High-Throughput Screening (HTS) for MDMX-p53 Inhibitors

A common method for such a screen involves a fluorescence polarization (FP) assay.

-

Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant MDMX protein. The binding of the large MDMX protein to the small peptide results in a high fluorescence polarization signal. Small molecules that disrupt this interaction will cause a decrease in the polarization signal.

-

Workflow:

-

Dispense recombinant MDMX protein and fluorescently labeled p53 peptide into microplates.

-

Add compounds from a chemical library to the wells.

-

Incubate to allow for binding to reach equilibrium.

-

Measure fluorescence polarization using a plate reader.

-

Identify "hits" as compounds that cause a significant decrease in polarization.

-

dot

Caption: A generalized workflow for a high-throughput screen to identify MDMX-p53 inhibitors.

Isothermal Denaturation (ITD) Assay

This assay can be used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

-

Principle: The melting temperature (Tm) of a protein will increase upon the binding of a stabilizing ligand.

-

Protocol:

-

Prepare a solution of GST-hMDMX protein.

-

Add varying concentrations of the test compound (e.g., this compound).

-

Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

-

The Tm is the temperature at which the fluorescence signal is at its midpoint, and a shift in Tm indicates ligand binding[2][7].

-

Challenges and Future Directions

The initial discovery of this compound was a significant step forward in the development of MDMX inhibitors. However, the subsequent findings regarding its chemical instability and promiscuous binding highlight critical challenges that need to be addressed[3][4][5]. These properties may limit its utility as a reliable tool for probing MDMX function in a cellular context and as a lead compound for further drug development.

Future research in this area should focus on:

-

Improving Specificity and Stability: Designing new arylmethylidenepyrazolinone analogs with improved chemical stability and reduced off-target activity.

-

Exploring Alternative Scaffolds: Identifying novel chemical scaffolds that can potently and selectively inhibit the MDMX-p53 interaction through non-covalent mechanisms.

-

Thorough In Vivo Evaluation: For any promising new compounds, conducting comprehensive in vivo studies to assess their efficacy, pharmacokinetics, and toxicity in relevant animal models.

References

- 1. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemical-instability-and-promiscuity-of-arylmethylidenepyrazolinone-based-mdmx-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]

Understanding the Structure-Activity Relationship of SJ-172550: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SJ-172550, the first-in-class small molecule inhibitor of the Mouse Double Minute X (MDMX) protein. By elucidating the key structural features required for its biological activity and detailing the experimental methodologies used for its characterization, this document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics targeting the p53-MDMX signaling axis.

Introduction to this compound and the p53-MDMX Axis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The activity of p53 is tightly regulated by two main negative regulators, MDM2 and MDMX. While structurally similar, they inhibit p53 through distinct mechanisms. The discovery of small molecules that can disrupt the p53-MDMX interaction is a promising therapeutic strategy for reactivating p53 in cancers where it is inhibited by MDMX overexpression.

This compound was identified as the first small molecule inhibitor that directly binds to MDMX and disrupts its interaction with p53.[1] This guide will delve into the molecular determinants of this interaction and the experimental approaches used to characterize it.

Mechanism of Action

This compound functions by binding to the p53-binding pocket on the MDMX protein, thereby sterically hindering the binding of p53.[1] Subsequent studies have revealed a complex binding mechanism that likely involves a reversible covalent interaction.[2] The core structure of this compound features an arylmethylidenepyrazolinone scaffold containing an α,β-unsaturated amide, which can act as a Michael acceptor. This electrophilic center is capable of reacting with nucleophilic residues, such as the cysteine residues present within the p53-binding pocket of MDMX.[3] This covalent yet reversible binding is thought to contribute to the compound's inhibitory activity.

Structure-Activity Relationship (SAR) of this compound

The publicly available SAR data for this compound is primarily focused on the importance of its electrophilic nature. A direct comparison between this compound and its reduced, non-reactive analog provides the most critical insight into its SAR.

| Compound ID | Chemical Structure | Modification | MDMX Inhibition (IC50) | Key Observation |

| This compound | 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one | Parent compound with α,β-unsaturated amide | ~3 µM[4] | Active inhibitor of the MDMX-p53 interaction. |

| SJ-Reduced | 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one | Reduction of the exocyclic double bond, removing the Michael acceptor | >100 µM[3][4] | Loss of the α,β-unsaturated amide abolishes inhibitory activity. |

The dramatic loss of activity upon reduction of the exocyclic double bond in the "SJ-Reduced" analog strongly indicates that the α,β-unsaturated amide moiety is essential for the inhibitory function of this compound.[3][4] This feature allows for the potential covalent interaction with MDMX, which appears to be a key determinant of its potency.

While the data strongly supports the importance of the Michael acceptor, the promiscuous reactivity of such a moiety also raises concerns about off-target effects and chemical instability.[3] Further medicinal chemistry efforts would be required to optimize this scaffold to improve selectivity and drug-like properties.

Experimental Protocols

Fluorescence Polarization (FP) Assay for MDMX-p53 Interaction

This assay is used to measure the disruption of the MDMX-p53 interaction by an inhibitor.

-

Principle: A fluorescently labeled p53 peptide will have a high polarization value when bound to the much larger MDMX protein. Small molecule inhibitors that displace the peptide will cause a decrease in the polarization value.

-

Reagents:

-

Recombinant human MDMX protein (N-terminal domain)

-

Fluorescently labeled p53 peptide (e.g., TAMRA-p53 peptide)

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

-

Protocol:

-

Prepare a solution of MDMX protein and the fluorescently labeled p53 peptide in the assay buffer.

-

Add serial dilutions of the test compound (e.g., this compound) to the wells of a black, low-volume 384-well plate.

-

Add the MDMX-p53 peptide solution to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader (Excitation/Emission wavelengths dependent on the fluorophore).

-

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) of an inhibitor to its target protein.

-

Principle: ITC measures the heat change that occurs when two molecules interact. The heat released or absorbed is proportional to the amount of binding.

-

Reagents:

-

Recombinant human MDMX protein

-

Test compound (e.g., this compound)

-

ITC Buffer: e.g., 25 mM HEPES pH 7.5, 150 mM NaCl

-

-

Protocol:

-

Dialyze the MDMX protein against the ITC buffer.

-

Dissolve the test compound in the same buffer.

-

Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

-

Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

-

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry can be used to confirm the covalent binding of this compound to MDMX.

-

Principle: Covalent binding of the compound to the protein will result in a mass increase of the protein that can be detected by mass spectrometry.

-

Reagents:

-

Recombinant human MDMX protein

-

This compound

-

Incubation Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl

-

-

Protocol:

-

Incubate the MDMX protein with an excess of this compound at room temperature for a defined period (e.g., 1-2 hours).

-

Remove the unbound compound using a desalting column.

-

Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

-

Data Analysis: Compare the mass spectrum of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of this compound (or multiple additions) confirms covalent binding.

Cell-Based p53 Activation Assay

This type of assay determines if the compound can activate the p53 pathway in a cellular context.

-

Principle: Activation of p53 leads to the transcriptional upregulation of its target genes, such as p21. This can be measured using a reporter gene assay or by detecting the increased expression of p53 target proteins.

-

Reagents:

-

A human cancer cell line with wild-type p53 (e.g., U2OS, HCT116).

-

A luciferase reporter construct driven by a p53-responsive promoter (e.g., p21 promoter).

-

Transfection reagent.

-

Luciferase assay substrate.

-

-

Protocol:

-

Transfect the cells with the p53 reporter plasmid.

-

After 24 hours, treat the cells with various concentrations of the test compound.

-

Incubate for an additional 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the fold activation against the compound concentration.

Visualizations

Caption: The p53-MDMX signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for the discovery and characterization of MDMX inhibitors.

Caption: Logical relationship of the structure-activity for this compound.

Conclusion

The structure-activity relationship of this compound is centered on the presence of an electrophilic α,β-unsaturated amide within its arylmethylidenepyrazolinone scaffold. This functional group is critical for its ability to inhibit the MDMX-p53 interaction, likely through a reversible covalent mechanism. While this compound represents a valuable tool compound for studying the biology of the p53-MDMX axis and a foundational scaffold for the design of novel inhibitors, its development into a clinical candidate would require significant medicinal chemistry efforts to enhance potency, improve selectivity, and mitigate potential off-target reactivity. The experimental protocols detailed in this guide provide a robust framework for the evaluation of future generations of MDMX inhibitors.

References

- 1. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]

In-Depth Technical Guide: The Complex Interplay of SJ-172550 with the p53 Tumor Suppressor Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of SJ-172550, a small molecule initially identified as a promising inhibitor of the MDMX-p53 protein-protein interaction. The primary aim of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's intended mechanism of action, the experimental evidence supporting its effects on the p53 tumor suppressor pathway, and critical subsequent findings that challenge its utility as a specific and stable chemical probe. This guide consolidates quantitative data, outlines detailed experimental protocols, and employs visualizations to illustrate key concepts, thereby offering a nuanced perspective on this compound for future research and development endeavors.

Introduction: Targeting the MDM2/MDMX-p53 Axis

The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation, orchestrating critical processes such as cell cycle arrest, apoptosis, and DNA repair.[1] In a significant portion of human cancers where p53 is not mutated, its tumor-suppressive functions are often abrogated by its principal negative regulators, MDM2 and its homolog MDMX (also known as MDM4).[2] These oncoproteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its proteasomal degradation.[3][4] Consequently, the disruption of the MDM2/MDMX-p53 interaction has emerged as a compelling therapeutic strategy to reactivate p53 in cancer cells. While several small molecule inhibitors targeting the MDM2-p53 interaction have advanced to clinical trials, the development of specific MDMX inhibitors has been more challenging.[2][5]

This compound was initially identified through a high-throughput screen as a small molecule inhibitor of the MDMX-p53 interaction, offering a potential tool to probe MDMX-specific functions and a lead compound for therapeutic development.[6] This guide delves into the scientific journey of this compound, from its initial characterization to subsequent studies that have cast doubt on its specificity and stability.

Intended Mechanism of Action of this compound

This compound was reported to function by directly binding to the p53-binding pocket of MDMX, thereby preventing the interaction between MDMX and p53.[6] This disruption was intended to liberate p53 from MDMX-mediated inhibition, leading to the activation of the p53 signaling pathway and subsequent p53-dependent cell death in cancer cells with wild-type p53 and amplified MDMX.[6][7]

Signaling Pathway

The intended effect of this compound on the p53 signaling pathway is illustrated in the diagram below. Under normal conditions, MDMX binds to and inhibits p53. This compound was designed to competitively inhibit this interaction, leading to the activation of p53 and its downstream targets.

Caption: Intended mechanism of this compound in reactivating the p53 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Assay Method | Target | Reference |

| EC50 | ~5 µM | Fluorescence Polarization | MDMX | [7] |

| IC50 | 0.84 µM | Fluorescence Polarization | MDMX | [2] |

| Kd | >13 µM | Isothermal Titration Calorimetry | MDMX | [8] |

Table 2: Cellular Activity

| Cell Line | Assay Type | Endpoint | Concentration | Result | Reference |

| Retinoblastoma | Viability Assay | Cell Death | Not specified | p53-dependent cell death | [7] |

| U2OS | Viability Assay | IC50 | 47 µM | Weak cytotoxic effect | [9] |

| Retinoblastoma | Immunofluorescence | p53 Activation | 20 µM | Increased p53 levels | [10] |

| Retinoblastoma | Immunofluorescence | Apoptosis Induction | 20 µM | Increased activated caspase-3 levels | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Fluorescence Polarization (FP) Assay for MDMX-p53 Interaction

This assay was central to the initial discovery of this compound as an inhibitor of the MDMX-p53 interaction.

Caption: Workflow for the fluorescence polarization-based screening assay.

Protocol Overview:

-

Reagents: Recombinant human MDMX protein, a synthetic p53-derived peptide labeled with a fluorophore (e.g., FITC or Rhodamine), and this compound dissolved in DMSO.

-

Assay Buffer: A suitable buffer, for example, 20 mM Bis-Tris (pH 6.5), 200 mM NaCl, 0.01% Tween20, and 5% DMSO.[11]

-

Procedure: a. In a microplate, combine the recombinant MDMX protein and the fluorescently labeled p53 peptide. b. Add this compound at varying concentrations. c. Incubate the mixture to allow binding to reach equilibrium. d. Measure fluorescence polarization using a plate reader.

-

Principle: The large MDMX-p53 peptide complex tumbles slowly in solution, resulting in high fluorescence polarization. When this compound displaces the labeled peptide, the smaller, faster-tumbling free peptide results in a decrease in fluorescence polarization.

Cell Viability and Apoptosis Assays

Cell Lines: Retinoblastoma cell lines (e.g., WERI-Rb1, Y79) and other cancer cell lines with wild-type p53 (e.g., U2OS).

Protocol Overview:

-

Cell Culture: Culture cells in appropriate media and conditions.

-

Treatment: Seed cells in multi-well plates and treat with a range of this compound concentrations for a specified duration (e.g., 24-72 hours).

-

Viability Assessment:

-

MTT/MTS Assay: Add MTT or MTS reagent to the wells and incubate. Measure the absorbance of the resulting formazan product, which is proportional to the number of viable cells.

-

Resazurin Assay: Add resazurin solution and measure the fluorescence of the resorufin product.

-

-

Apoptosis Assessment (Immunofluorescence): a. Fix and permeabilize cells treated with this compound. b. Incubate with primary antibodies against activated caspase-3. c. Incubate with a fluorescently labeled secondary antibody. d. Visualize and quantify the fluorescence signal using a microscope or flow cytometer.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR measures the binding of an analyte (e.g., this compound or p53 peptide) to a ligand (e.g., MDMX) immobilized on a sensor chip in real-time.

Protocol Overview:

-

Chip Preparation: Immobilize recombinant MDMX protein onto an SPR sensor chip.

-

Binding Analysis: a. Flow a solution containing this compound over the chip surface at various concentrations. b. Monitor the change in the refractive index at the chip surface, which corresponds to the binding of this compound to MDMX. c. Flow buffer over the chip to measure the dissociation rate.

-

Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd).

Mass Spectrometry for Covalent Adduct Formation

Principle: Mass spectrometry can be used to determine the precise mass of a protein and detect any mass shifts due to the covalent binding of a small molecule.

Protocol Overview:

-

Incubation: Incubate recombinant MDMX protein with this compound.

-

Sample Preparation: Desalt the protein-compound mixture.

-

Mass Analysis: Analyze the sample using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

-

Data Interpretation: Compare the mass of the treated MDMX with the untreated control. An increase in mass corresponding to the molecular weight of this compound indicates covalent adduct formation.

Critical Re-evaluation: Stability and Specificity of this compound

While the initial characterization of this compound was promising, subsequent in-depth studies have raised significant concerns about its suitability as a selective MDMX inhibitor.

Chemical Instability

A crucial finding is the inherent instability of this compound in aqueous solutions.[1] It has been demonstrated that this compound degrades in aqueous buffers, with nearly 50% degradation occurring within 3-4 hours at 37°C and pH 7.5.[1] The degradation product, a bis-adduct, was found to be inactive against MDMX.[1] This instability complicates the interpretation of experimental results, as the observed biological effects could be due to the parent compound, its degradation products, or a combination thereof.

Caption: Schematic representation of this compound's chemical instability.

Promiscuous Binding and Off-Target Effects

The presence of a Michael acceptor moiety in the structure of this compound raised concerns about its potential for non-specific covalent interactions with cellular nucleophiles.[1] Indeed, studies using an alkyne-tagged probe of this compound revealed extensive labeling of numerous cellular proteins, indicating promiscuous binding.[1] Furthermore, a cellular thermal shift assay (CETSA), a method to assess target engagement in cells, failed to show any stabilization of MDMX by this compound, questioning its primary intended on-target activity in a cellular context.[1]

These findings suggest that the observed cellular effects of this compound may not be solely due to the inhibition of the MDMX-p53 interaction but could be a result of off-target effects on a multitude of other cellular proteins.

In Vivo Data and Clinical Trial Status

To date, there is a conspicuous absence of published in vivo efficacy and pharmacokinetic data for this compound. This is likely a direct consequence of the unfavorable physicochemical properties of the compound, namely its instability and promiscuity, which would hinder its development as a clinical candidate. A thorough search of clinical trial registries (e.g., ClinicalTrials.gov) reveals no registered clinical trials for this compound. While other MDM2 and dual MDM2/MDMX inhibitors are in various stages of clinical development, this compound has not progressed to this stage.[3][5]

Conclusion and Future Perspectives

This compound was initially heralded as a significant breakthrough in the quest for small molecule inhibitors of MDMX. The early data suggested a clear mechanism of action involving the reactivation of the p53 tumor suppressor pathway. However, this technical guide highlights the critical importance of rigorous physicochemical and pharmacological profiling of chemical probes. Subsequent research has revealed that this compound suffers from significant chemical instability and promiscuous binding to a wide range of cellular proteins. These findings cast considerable doubt on its utility as a selective tool to study MDMX biology and have likely precluded its further development as a therapeutic agent.

References

- 1. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 3. The p53/MDM2/MDMX-targeted therapies—a clinical synopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. massivebio.com [massivebio.com]

- 6. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for SJ-172550: An MDMX-p53 Interaction Inhibitor

Introduction

SJ-172550 is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor protein and its negative regulator, MDMX (also known as MDM4).[1][2][3] In many human cancers with wild-type p53, the p53 pathway is suppressed through the overexpression of MDM2 or MDMX.[1] this compound acts by binding to the p53-binding pocket of MDMX, preventing p53 from being sequestered and thereby reactivating its tumor-suppressive functions, such as inducing apoptosis.[2][4]

Mechanism of Action

The mechanism of this compound is complex. It forms a covalent but reversible complex with MDMX, which locks the protein into a conformation that is unable to bind p53.[1][2] This reversible covalent interaction is thought to involve the reaction of its α,β-unsaturated amide functional group with sulfhydryl groups on MDMX.[1] By disrupting the MDMX-p53 interaction, this compound stabilizes p53, leading to the activation of downstream signaling pathways that result in p53-dependent cell death, particularly in cancer cells with MDMX amplification.[1][3] Studies have shown its effects are additive when used in combination with MDM2 inhibitors like nutlin-3a.[2][3]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in biochemical assays.

| Assay Type | Target | Metric | Value (µM) | Reference |

| MDMX-p53 Peptide Binding | MDMX | EC₅₀ | ~5 | [1][2][5] |

| MDMX-p53 Peptide Binding | MDMX | IC₅₀ | 3 | [1] |

| MDMX-p53 Interaction (Comparison) | MDMX | EC₅₀ | ~30 | [1] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and general experimental workflows for evaluating this compound.

Caption: p53-MDMX signaling pathway and the inhibitory action of this compound.

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: MDMX-p53 Fluorescence Polarization (FP) Binding Assay

This protocol is designed to measure the ability of this compound to inhibit the binding of a fluorescently labeled p53-derived peptide to the MDMX protein.

Materials:

-

Recombinant human MDMX protein

-

Fluorescently labeled p53 peptide (e.g., FITC-p53 peptide)

-

Assay Buffer: 20 mM Bis-Tris (pH 6.5), 200 mM NaCl, 0.01% Tween20[1]

-

This compound stock solution in DMSO

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1-5%.[1]

-

Reaction Setup:

-

Add MDMX protein to each well to a final concentration optimized for the assay window (e.g., 50-100 nM).

-

Add the diluted this compound or DMSO vehicle control to the wells.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding to MDMX.

-

-

Binding Initiation: Add the fluorescently labeled p53 peptide to each well to a final concentration typically at or below its Kd for MDMX (e.g., 10-20 nM).

-

Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Measurement: Measure fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters for the fluorophore.

-

Data Analysis:

-

Plot the mP values against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[1]

-

Protocol 2: Cell Viability Assay (CCK-8)

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Retinoblastoma or other cancer cell lines with wild-type p53 (e.g., SJSA-1, RS4;11)[6]

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

96-well clear cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a DMSO vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value.

-

Protocol 3: Apoptosis Detection by Immunofluorescence

This protocol visualizes apoptosis by detecting activated caspase-3 in cells treated with this compound.[3]

Materials:

-

Cells cultured on glass coverslips in a 24-well plate

-

This compound stock solution

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.25% Triton X-100 in PBS for permeabilization

-

Blocking Buffer: 5% BSA in PBS

-

Primary antibody: Rabbit anti-active Caspase-3

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with this compound (e.g., 20 µM) or DMSO for 20-24 hours.[3]

-

Fixation: Wash the cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash twice with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate with the primary anti-active Caspase-3 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Green fluorescence indicates cells positive for active caspase-3 (apoptotic cells), and blue fluorescence indicates cell nuclei.

Protocol 4: Western Blotting for p53 Pathway Activation

This protocol is used to detect changes in the protein levels of p53 and its transcriptional target, p21, following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors[7]

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.[8]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[8]

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities, normalizing to the loading control (β-actin). An increase in p53 and p21 levels indicates pathway activation.

-

References

- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | E1/E2/E3 Enzyme | Mdm2 | TargetMol [targetmol.com]

- 6. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. docs.abcam.com [docs.abcam.com]

Application Notes and Protocols: Optimal Concentration of SJ-172550 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ-172550 is a small molecule inhibitor of Mouse Double Minute X (MDMX), a key negative regulator of the p53 tumor suppressor. By binding to the p53-binding pocket of MDMX, this compound disrupts the MDMX-p53 interaction, leading to the stabilization and activation of p53.[1] This activation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells that retain wild-type p53 and have amplified MDMX expression, such as in retinoblastoma.[1] The compound has a reported EC50 of approximately 5 µM in biochemical assays for competing with wild-type p53 peptide binding to MDMX.[2] Understanding the optimal concentration of this compound is critical for designing effective in vitro experiments to study its anticancer effects.

Mechanism of Action

This compound's mechanism of action centers on the reactivation of the p53 signaling pathway. In many cancers, p53 is suppressed by overexpression of its negative regulators, MDM2 and MDMX. This compound specifically targets MDMX, forming a reversible covalent complex that locks MDMX in a conformation unable to bind to p53.[2] This releases p53 from inhibition, allowing it to accumulate in the nucleus, where it acts as a transcription factor to upregulate target genes such as CDKN1A (p21) and PUMA. The activation of p21 leads to cell cycle arrest, while PUMA activation can initiate apoptosis.

Data Presentation: In Vitro Efficacy of this compound

While comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the following table summarizes available and relevant data points. Researchers are encouraged to determine the precise IC50 for their specific cell line of interest using the protocols provided below.

| Compound | Assay Type | Cell Line(s) | Reported Concentration/EC50/IC50 | Reference |

| This compound | Biochemical (Peptide Binding) | N/A | ~5 µM (EC50) | [2] |

| This compound | Cell-based (Immunofluorescence) | Retinoblastoma, ML-1 leukemia | 20 µM (for 20h treatment) | N/A |

| Nutlin-3a (MDM2 inhibitor) | Biochemical (Peptide Binding) | N/A | ~20.1 µM (EC50 for MDMX) | [1] |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

-

This compound

-

Adherent cancer cell line of interest (e.g., retinoblastoma, breast cancer)

-

Complete cell culture medium

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Plate reader (490 nm absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for dilutions).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot Analysis of p53 and p21 Activation

This protocol is for assessing the activation of the p53 pathway by this compound through the detection of p53 and its downstream target p21.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p53, anti-p21, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations (e.g., IC50, 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Signal Detection:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to the loading control (GAPDH or β-actin).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the optimal concentration and cellular effects of this compound.

Conclusion

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on its biochemical activity, a starting concentration range of 1-50 µM for in vitro cell-based assays is recommended. It is crucial for researchers to empirically determine the IC50 value in their model system using standardized assays such as the MTT or resazurin-based viability assays. Subsequent experiments to probe the mechanism of action, such as Western blotting for p53 pathway activation, should be performed at concentrations around the determined IC50 value to ensure relevant biological effects. These application notes and protocols provide a framework for the effective use of this compound in cancer research.

References

Application Notes and Protocols for SJ-172550 in Retinoblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoblastoma, the most common intraocular malignancy in children, is frequently characterized by the overexpression of MDMX (also known as MDM4), a key negative regulator of the p53 tumor suppressor protein. In retinoblastoma cells with wild-type p53, the inhibition of the MDMX-p53 interaction presents a promising therapeutic strategy to reactivate the p53 pathway and induce apoptosis. SJ-172550 is a small molecule inhibitor designed to specifically target the p53-binding pocket of MDMX.[1][2] By disrupting the MDMX-p53 interaction, this compound liberates p53 from its negative regulation, leading to the activation of downstream p53 target genes and ultimately, p53-dependent apoptosis in retinoblastoma cells.[1][3]

These application notes provide a comprehensive overview of the use of this compound in retinoblastoma cell lines, including its mechanism of action, protocols for key in vitro experiments, and a summary of its effects on cell viability, apoptosis, and the cell cycle.

Mechanism of Action

This compound is a reversible inhibitor that binds to the p53-binding pocket of the MDMX protein.[1][2] This binding event physically obstructs the interaction between MDMX and p53. In retinoblastoma cells where the p53 pathway is suppressed due to high levels of MDMX, this compound restores p53 function. The reactivated p53 can then transcriptionally activate its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The EC50 for the inhibition of the MDMX-p53 interaction by this compound is approximately 5 µM.[3]

Data Presentation

The following tables summarize the expected quantitative data from key experiments with this compound in retinoblastoma cell lines such as WERI-Rb1 and Y79. Note: Specific quantitative data for this compound is limited in publicly available literature; the following tables are presented as a template for expected results based on the known mechanism of action and data from similar compounds like Nutlin-3a.

Table 1: Cell Viability (IC50 Values)

| Cell Line | This compound IC50 (µM) | Treatment Duration (hours) |

| WERI-Rb1 | Data not available | 72 |

| Y79 | Data not available | 72 |

Table 2: Induction of Apoptosis

| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Treatment Duration (hours) |

| WERI-Rb1 | 0 (Control) | Baseline | 48 |

| 5 | Expected Increase | 48 | |

| 10 | Expected Further Increase | 48 | |

| Y79 | 0 (Control) | Baseline | 48 |

| 5 | Expected Increase | 48 | |

| 10 | Expected Further Increase | 48 |

Table 3: Cell Cycle Analysis

| Cell Line | This compound Conc. (µM) | % G1 Phase | % S Phase | % G2/M Phase | Treatment Duration (hours) |

| WERI-Rb1 | 0 (Control) | Baseline | Baseline | Baseline | 24 |

| 10 | Expected Increase | Expected Decrease | No significant change | 24 | |

| Y79 | 0 (Control) | Baseline | Baseline | Baseline | 24 |

| 10 | Expected Increase | Expected Decrease | No significant change | 24 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on retinoblastoma cell lines.

Materials:

-

Retinoblastoma cell lines (e.g., WERI-Rb1, Y79)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed retinoblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-